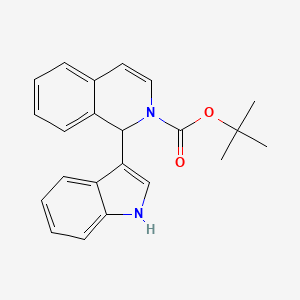

tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-22(2,3)26-21(25)24-13-12-15-8-4-5-9-16(15)20(24)18-14-23-19-11-7-6-10-17(18)19/h4-14,20,23H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSRNQAVJYCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole and isoquinoline precursors, which are then subjected to a series of reactions including alkylation, esterification, and cyclization under controlled conditions. Specific reagents and catalysts such as palladium or copper complexes may be used to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate can undergo various chemical reactions including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indole or isoquinoline rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, organometallic reagents, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions, starting from indole and isoquinoline precursors. These precursors undergo a series of reactions such as alkylation, esterification, and cyclization under controlled conditions, often using reagents and catalysts like palladium or copper complexes. Industrial production focuses on optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact, potentially using continuous flow reactors, advanced purification techniques, and solvent recycling.

Chemical Reactions

tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate can undergo several types of chemical reactions:

- Oxidation: Introduces functional groups such as hydroxyl or carbonyl groups, using reagents like potassium permanganate or chromium trioxide.

- Reduction: Modifies the electronic properties of the compound, using reagents like lithium aluminum hydride or sodium borohydride.

- Substitution: Introduces different substituents on the indole or isoquinoline rings through electrophilic and nucleophilic substitution reactions, using halogenating agents, organometallic reagents, and various catalysts.

The specific conditions and reagents used determine the major products formed.

Scientific Research Applications

- Chemistry: It serves as a building block in organic synthesis for creating complex molecules and exploring novel synthetic methodologies.

- Biology and Medicine: The compound may exhibit biological activity, making it a candidate for drug discovery and development due to its potential interactions with biological targets like enzymes or receptors.

- Industry: It can be used to develop new materials with specific electronic or optical properties, potentially contributing to the design of advanced polymers or nanomaterials.

Recent studies suggest that tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate has antiviral properties, particularly against SARS-CoV-2 . In vitro experiments have shown that the compound significantly suppresses viral replication in Vero E6 cells, even outperforming some existing antiviral agents like chloroquine (CQ). The mechanism of action differs from CQ, as it does not primarily inhibit viral entry but may interfere with other stages of the viral life cycle .

The compound has also demonstrated potential antitumor effects. Studies involving various cancer cell lines have shown cytotoxicity that correlates with its structural properties, with the indole moiety believed to enhance its interaction with biological targets involved in cell proliferation and apoptosis.

The mechanisms underlying the biological activities of tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate are complex:

- Inhibition of Viral Replication: The compound may disrupt viral RNA synthesis or protein translation.

- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways, leading to cell death by modulating Bcl-2 family proteins or caspase activation.

Case Studies

- Anti-SARS-CoV-2 Activity: A study on Vero E6 cells showed that the compound effectively reduced SARS-CoV-2 replication in a dose-dependent manner, with an IC50 value indicating significant antiviral potency.

- Antitumor Effects in Breast Cancer Cells: Another study focusing on breast cancer cell lines showed a notable reduction in cell viability, with treatment leading to increased apoptosis rates compared to untreated controls.

Mécanisme D'action

The mechanism by which tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its indol-3-yl substituent, which is absent in other tert-butyl carboxylate-functionalized isoquinoline derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Indole vs.

Dihydroisoquinoline Backbone: Unlike the fully unsaturated isoquinoline in the target compound, analogs such as 622867-52-1 and 464913-61-9 feature a 3,4-dihydroisoquinoline backbone, reducing aromaticity and altering reactivity .

Functional Group Impact :

Hazard and Stability Profiles

- The target compound’s hazards (H302, H315, H319, H335) are more pronounced than those of analogs, likely due to the indole’s toxicity profile .

- Refrigerated storage (2–8°C) is required for the target compound, whereas analogs like 622867-52-1 and 149353-74-2 lack explicit storage guidelines, implying greater stability at ambient conditions .

Activité Biologique

Tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound is synthesized through various methods, often involving the reaction of indole derivatives with isoquinoline carboxylic acids. The synthesis typically yields high purity and involves the use of protective groups to enhance stability during reactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate, particularly against SARS-CoV-2. In vitro experiments demonstrated that this compound significantly suppresses viral replication in Vero E6 cells, outperforming some existing antiviral agents like chloroquine (CQ). The mechanism appears to differ from CQ, as it does not primarily inhibit viral entry but may interfere with other stages of the viral life cycle .

Antitumor Activity

The compound has also shown potential antitumor effects . In studies involving various cancer cell lines, it exhibited cytotoxicity that correlates with its structural properties. The presence of the indole moiety is believed to enhance its interaction with biological targets involved in cell proliferation and apoptosis .

The mechanisms underlying the biological activities of tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate are complex and multifaceted:

- Inhibition of Viral Replication : The compound may disrupt viral RNA synthesis or protein translation, although specific pathways remain to be fully elucidated.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to cell death. This could involve the modulation of Bcl-2 family proteins or caspase activation .

Study 1: Anti-SARS-CoV-2 Activity

A study conducted on Vero E6 cells demonstrated that tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate effectively reduced SARS-CoV-2 replication. The compound was tested at various concentrations, revealing a dose-dependent response with an IC50 value indicating significant antiviral potency .

Study 2: Antitumor Effects in Breast Cancer Cells

In another study focusing on breast cancer cell lines, the compound exhibited a notable reduction in cell viability. The results indicated that treatment with tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate led to increased apoptosis rates compared to untreated controls .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step reactions starting with indole and isoquinoline precursors. Key steps include:

- Alkylation/Protection : Introducing the tert-butyl carbamate group via Boc protection to stabilize reactive intermediates .

- Cyclization : Facilitating ring closure using catalysts like palladium or copper complexes under controlled conditions .

- Functionalization : Electrophilic substitution (e.g., halogenation) or nucleophilic modifications to attach the indole moiety . Example workflow: Indole precursor → Boc protection → coupling with isoquinoline → deprotection/purification.

Q. What analytical techniques are critical for characterizing this compound?

Q. What preliminary biological activities have been reported?

While direct studies are limited, structurally related isoquinoline derivatives exhibit:

- Antiviral potential : Inhibition of viral replication via RNA polymerase or protease interference .

- Antitumor activity : Apoptosis induction in cancer cells through caspase-3 activation or Bcl-2 pathway modulation . Standard assays: MTT for cytotoxicity, plaque reduction for antiviral efficacy .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Catalyst Screening : Test Pd/Cu catalysts with ligands (e.g., XPhos) to enhance coupling efficiency .

- Flow Chemistry : Continuous flow reactors for Boc protection steps to reduce reaction time and solvent waste .

- Solvent Recycling : Implement distillation or adsorption techniques for DMF/toluene recovery . Data-driven example: A 2024 study achieved 76% yield using photoredox catalysis (MesAcrBF₄) for analogous isoquinoline derivatives .

Q. What strategies address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Assay Standardization : Use isogenic cell lines (e.g., Vero E6 for antiviral studies) to minimize variability .

- Dose-Response Validation : Repeat experiments with 8-point dilution series to confirm IC₅₀ reproducibility .

- Mechanistic Profiling : Compare transcriptomic or proteomic profiles across studies to identify off-target effects .

Q. How does the tert-butyl carbamate group influence bioactivity compared to other esters?

- Lipophilicity : tert-butyl enhances membrane permeability (logP ~3.2) vs. methyl esters (logP ~2.1), improving cellular uptake .

- Metabolic Stability : Boc protection reduces esterase-mediated hydrolysis in plasma (t₁/₂ >6 hrs vs. <1 hr for ethyl analogs) . Case study: Replacing tert-butyl with benzyl esters decreased antiviral potency by 10-fold in SARS-CoV-2 assays .

Q. What computational tools predict binding interactions with biological targets?

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with viral proteases (e.g., SARS-CoV-2 Mpro) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with cytotoxicity (R² >0.85) .

Methodological Guidance

Designing SAR studies for indole-isoquinoline hybrids:

- Variable Substituents : Synthesize analogs with halogen (Cl, Br), hydroxy, or amino groups at indole C5/C6 positions .

- Biological Testing : Prioritize targets like topoisomerase II (antitumor) or viral RdRp (antiviral) .

- Data Analysis : Use PCA (principal component analysis) to cluster bioactivity profiles and identify critical substituents .

Resolving spectral ambiguities in structural elucidation:

- NOESY/ROESY : Confirm spatial proximity of tert-butyl protons to isoquinoline H2 .

- DFT Calculations : Compare computed ¹³C chemical shifts (Gaussian 16) with experimental data to validate regiochemistry .

Scaling synthesis for preclinical trials:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.